molecular formula C7H7N3 B1396128 3-Ethynylpyridine-2,6-diamine CAS No. 936342-42-6

3-Ethynylpyridine-2,6-diamine

Cat. No. B1396128
CAS RN: 936342-42-6
M. Wt: 133.15 g/mol
InChI Key: AAJLWBCLZSGCPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Ethynylpyridine-2,6-diamine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular formula of 3-Ethynylpyridine-2,6-diamine is C7H7N3. The molecular weight is 133.15 g/mol.


Chemical Reactions Analysis

The use of diamine-based ligands has been important in advances in copper-catalyzed reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethynylpyridine-2,6-diamine include a density of 1.0±0.1 g/cm3, boiling point of 170.5±13.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, enthalpy of vaporization of 39.0±3.0 kJ/mol, and flash point of 57.5±12.4 °C .

Scientific Research Applications

Helix-Rotaxane Hybrid Systems

Researchers have utilized m-ethynylpyridine oligomers, related to 3-ethynylpyridine-2,6-diamine, in the stabilization of helical structures through mechanical crosslinking. This has led to the development of helix-rotaxane hybrid systems, which show potential in the creation of chiral ethynylpyridine helices, useful in materials science and molecular engineering (Hirokane et al., 2017).

Development of Polyimides

The synthesis of various polyimides using diamines including pyridine derivatives has been a focal point of research. These polyimides demonstrate significant solubility in common solvents, exceptional thermal stability, and potential for applications in electronics and materials science (Liaw et al., 2007). Additionally, fluorescent poly(pyridine-imide) films have been developed for potential use in sensing applications (Wang et al., 2008).

Synthesis of Novel Polyimides

Research has been conducted on the synthesis of novel polyimides using aromatic diamine monomers containing pyridine units. These polyimides have shown promising properties for advanced material applications, including high thermal stability and predominantly amorphous structures, which could be beneficial in a range of industrial applications (Zhang et al., 2005).

Fluorinated Polyimides

Studies on novel fluorinated polyimides derived from diamine monomers including pyridine derivatives have shown these materials to possess low water absorption rates, low dielectric constants, and high thermal stability, making them suitable for various high-performance applications (Madhra et al., 2002).

Protonation-Induced Fluorescence

Research on polyimides containing pyridine and triphenylamine groups has revealed interesting optical properties. These materials demonstrate protonation-induced fluorescence, suggesting potential applications in optical materials and sensors (Wang et al., 2008).

Safety and Hazards

While specific safety and hazard data for 3-Ethynylpyridine-2,6-diamine was not found, it’s important to note that similar compounds can be flammable and cause severe skin burns, eye damage, respiratory irritation, allergic skin reactions, and difficulties if inhaled .

Future Directions

The molecular ruby [Cr(ddpd)2]3+ (ddpd = N,N′-dimethyl-N,N′-dipyridin-2-ylpyridine-2,6-diamine) shows intense long-lived near-infrared (NIR) phosphorescence from metal-centered spin-flip states . This suggests potential future directions in the development of near-infrared emitters using early 3d metals .

properties

IUPAC Name

3-ethynylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJLWBCLZSGCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717384
Record name 3-Ethynylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylpyridine-2,6-diamine

CAS RN

936342-42-6
Record name 3-Ethynylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-trimethylsilanylethynyl-pyridin-2,6-diamine (7.0 g, 34.1 mmol) described in Manufacturing Example 13-1-2 in tetrahydrofuran (100 mL) was added tetrabutylammonium fluoride (1M tetrahydrofuran solution, 17 mL, 17 mmol) on an ice bath, which was stirred for 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate 3 times. The extract was dried over sodium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate) to obtain the title compound (3.35 g, 73.8%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
73.8%

Synthesis routes and methods II

Procedure details

To a solution of THF (100 mL) of 3-trimethylsilanylethynyl-pyridin-2,6-diamine (7.0 g) described in Manufacturing Example 4-2 was added tetrabutylammonium fluoride (1M THF solution, 17 mL) under ice cooling, which was stirred for 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate 3 times. The extract was dried over sodium sulfate, then concentrated under a reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate) to obtain the titled compound (3.4 g).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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